Tripropyl citrate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Tripropyl citrate is synthesized through the esterification of citric acid with propyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or a macroreticular cation exchange resin, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester while removing water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yields and purity of the final product. The reaction conditions are optimized to achieve maximum conversion rates and minimize the formation of byproducts .

化学反応の分析

Types of Reactions: Tripropyl citrate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to citric acid and propyl alcohol.

Transesterification: This reaction involves the exchange of ester groups with another alcohol, facilitated by an acid or base catalyst.

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products

Major Products Formed:

Hydrolysis: Citric acid and propyl alcohol.

Transesterification: New esters depending on the alcohol used.

科学的研究の応用

Food Industry

Tripropyl citrate is primarily utilized as a food additive, functioning as an emulsifier and stabilizer. Its properties enhance the texture and shelf-life of food products.

- Emulsification : TPC helps in stabilizing emulsions in products such as dressings and sauces, preventing separation and maintaining consistency.

- Flavoring Agent : It can also act as a flavoring agent, enhancing the sensory attributes of various food items.

Pharmaceutical Applications

In pharmaceuticals, this compound serves multiple roles:

- Plasticizer : It is commonly used as a plasticizer in the formulation of drug delivery systems, particularly in polymers used for controlled release of medications. TPC improves the flexibility and processability of polymer matrices .

- Solvent : TPC is employed as a solvent in various pharmaceutical formulations, aiding in the dissolution of active ingredients and enhancing bioavailability.

Cosmetic Industry

The cosmetic sector leverages this compound for its skin-conditioning properties:

- Emollient : TPC acts as an emollient in creams and lotions, providing moisture and improving skin texture without greasiness .

- Plasticizer : It is used in nail products to enhance flexibility and durability while preventing brittleness .

Industrial Applications

Beyond food and cosmetics, this compound finds applications in industrial processes:

- Plasticizer for Polymers : TPC is utilized as a plasticizer for biodegradable plastics, improving their mechanical properties and processing characteristics . This application is significant in developing sustainable materials that meet environmental standards.

- Adhesives and Coatings : In adhesives and coatings, TPC enhances adhesion properties while maintaining flexibility under varying conditions.

Safety and Regulatory Status

This compound has been evaluated for safety across various applications:

- Toxicological Studies : Research indicates that TPC is relatively non-toxic with low potential for skin irritation or sensitization . Long-term studies have shown no significant adverse effects when used within recommended concentrations.

- Regulatory Approval : The compound is generally recognized as safe (GRAS) by regulatory bodies for use in food products, aligning with safety standards set forth by organizations such as the FDA.

Case Study 1: Use in Biodegradable Plastics

A study highlighted the effectiveness of this compound as a plasticizer in polylactic acid (PLA) composites. The addition of TPC improved the mechanical properties significantly compared to untreated PLA, demonstrating its potential in creating eco-friendly packaging solutions .

Case Study 2: Cosmetic Formulations

In a comparative analysis of various plasticizers used in nail products, this compound was found to provide superior flexibility and resistance to chipping compared to traditional plasticizers. This case underscores its utility in enhancing product performance while ensuring consumer safety .

作用機序

The mechanism of action of tripropyl citrate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces, increasing the flexibility and workability of the material. This effect is achieved through the interaction of the ester groups with the polymer chains, disrupting their regular arrangement and allowing for greater mobility .

類似化合物との比較

Comparison with Similar Citrate Esters

Structural and Functional Group Similarities

Citrate esters share a common citric acid backbone with esterified alkyl or acetyl groups. Structural similarities include:

- Identical functional groups : Ester linkages and hydroxyl groups.

- Variable alkyl chain lengths : Methyl (C1), ethyl (C2), propyl (C3), and butyl (C4) groups .

These structural variations influence solubility, volatility, and reactivity, enabling tailored applications in plasticizers, solvents, and enzyme inhibitors .

Key Compounds for Comparison

Triethyl Citrate (CAS 77-93-0)

- Molecular formula : C₁₂H₂₀O₇

- Purity : >99.0% (GC) .

- Applications : Preferred in pharmaceutical coatings and as an esterase inhibitor in personal care products .

- Performance : Shorter ethyl chains enhance mass transfer efficiency in liquid-liquid extraction compared to tripropyl and tributyl citrates .

Trimethyl Citrate (CAS 1587-20-8)

- Molecular formula : C₉H₁₄O₇

- Purity : >98.0% (GC) .

- Applications: Limited by high volatility but used in niche chemical syntheses.

Tributyl Citrate (CAS 77-94-1)

- Molecular formula : C₁₈H₃₂O₇

- Applications: A non-phthalate plasticizer with lower volatility and higher compatibility in polymers .

- Performance : Longer butyl chains reduce extraction efficiency but improve plasticizer durability .

Acetyl Tributyl Citrate (CAS 77-90-7)

- Modification : Acetyl group enhances stability and reduces migration in plastics .

- Applications : Safer alternative to phthalates in food-contact materials .

Comparative Analysis Table

生物活性

Tripropyl citrate (TPC) is an ester derived from citric acid, commonly used as a plasticizer and solvent in various applications, including food, pharmaceuticals, and cosmetics. Despite its widespread use, research on its biological activity remains limited. This article explores the available data on the biological effects of TPC, focusing on its pharmacokinetics, toxicity, and potential health implications based on diverse scientific sources.

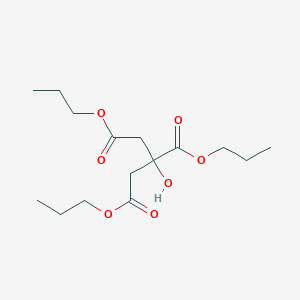

Chemical Structure and Properties

This compound is a triester of citric acid with three propyl alcohol molecules. Its chemical formula is , and it is known for its low volatility and high stability, making it suitable for various industrial applications.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how TPC interacts within biological systems. Research indicates that TPC is rapidly absorbed and metabolized in vivo. Key findings include:

- Absorption : Following oral administration, TPC shows quick absorption rates.

- Metabolism : It undergoes hydrolysis to form various metabolites, including mono- and di-propyl citrates.

- Excretion : Approximately 99% of orally administered TPC is excreted, primarily as metabolites in urine .

Toxicity Studies

Toxicological assessments are crucial for evaluating the safety of TPC. Various studies have reported on its safety profile:

- Acute Toxicity : In acute studies, TPC demonstrated low toxicity levels. For instance, no significant organ toxicity was noted in animal models after exposure to high doses .

- Chronic Exposure : Long-term studies indicated that chronic exposure to TPC does not result in significant adverse effects or carcinogenicity in rats .

- Sensitization Potential : Clinical evaluations suggest that TPC is not a sensitizer, with negative results for skin irritation tests .

Biological Effects

Research into the biological effects of TPC has revealed several important findings:

1. Impact on Metabolism

Studies have shown that TPC can influence metabolic processes. For example, exposure to TPC at varying concentrations affected glucose and lipid metabolism in diabetic mouse models. Significant changes were observed in body weight and food intake among male mice after prolonged exposure to medium and high concentrations of TPC .

2. Neurotoxicity

Recent investigations into the neurotoxic effects of TPC have raised concerns about its impact on cognitive function. In diabetic mouse models, medium to high concentrations of TPC exposure led to cognitive deficits, characterized by impaired memory performance and histopathological changes in brain tissue .

3. Oxidative Stress

TPC exposure has been associated with increased oxidative stress markers in various studies. This oxidative stress contributes to cellular damage and may exacerbate conditions such as diabetes .

Case Study 1: Neurotoxicity in Diabetic Mice

A study involving type 2 diabetic mice exposed to different concentrations of TPC (0, 2, 20, and 200 mg/kg/day) over 90 days found that higher doses led to significant cognitive deficits and alterations in brain histology. Notably, pyramidal cells in the hippocampus exhibited disorganized arrangements and signs of cellular distress after exposure to elevated levels of TPC .

Case Study 2: Metabolic Disruption

Another study highlighted the impact of TPC on glucose metabolism in diabetic mice. The results indicated that prolonged exposure to TPC resulted in disrupted glycolipid metabolism and increased oxidative stress markers, particularly affecting male subjects more severely than females .

Summary Table of Biological Activity Findings

| Aspect | Findings |

|---|---|

| Absorption | Rapid absorption following oral administration |

| Metabolism | Hydrolyzed into mono- and di-propyl citrates |

| Excretion | ~99% excreted as metabolites |

| Acute Toxicity | Low toxicity; no significant organ damage observed |

| Chronic Toxicity | No carcinogenic effects noted over long-term studies |

| Neurotoxicity | Cognitive deficits observed in diabetic models exposed to high doses |

| Oxidative Stress | Increased markers linked to cellular damage |

Q & A

Basic Research Question

Q. Q: What analytical techniques are recommended for characterizing Tripropyl Citrate’s purity and structural integrity in experimental settings?

A: this compound (CAS 1587-21-9) requires multi-modal characterization to confirm its chemical identity and purity. Key methodologies include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the ester groups and hydroxyl functionality .

- High-Performance Liquid Chromatography (HPLC) : To quantify purity levels and detect trace impurities.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To validate functional groups (e.g., carbonyl stretches at ~1740 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular weight verification (C₁₅H₂₆O₇, MW 318.36 g/mol) .

Q. Q: How can researchers design experiments to assess the plasticization efficiency of this compound in biodegradable polymers compared to traditional plasticizers?

A: A robust experimental framework should address PICOT elements :

- Population (P) : Biodegradable polymer matrices (e.g., polylactic acid).

- Intervention (I) : this compound at varying concentrations (5–20% w/w).

- Comparison (C) : Traditional plasticizers (e.g., phthalates, acetyl tributyl citrate).

- Outcome (O) : Mechanical properties (tensile strength, elongation at break), thermal stability (TGA/DSC), and biodegradation rates.

- Time (T) : Short-term (processing stability) and long-term (aging studies).

Methodological Considerations :

- Use controlled solvent-casting or extrusion protocols to ensure homogeneous dispersion.

- Employ ASTM/ISO standards for mechanical testing (e.g., ASTM D638 for tensile strength).

- Analyze thermal degradation kinetics via Arrhenius modeling .

Advanced Research Question

Q. Q: What methodologies are effective in resolving contradictions in reported thermal stability data for this compound across studies?

A: Discrepancies in thermal decomposition temperatures (e.g., TGA-reported values ranging from 200–250°C) may arise from:

- Experimental Variables : Heating rates (e.g., 10°C/min vs. 20°C/min), sample mass, and atmosphere (N₂ vs. air) .

- Material Purity : Impurities (e.g., residual propanol) can lower decomposition thresholds .

Resolution Strategies :

Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines to identify confounding variables .

Controlled Replication : Reproduce conflicting experiments under identical conditions (e.g., ISO 11358-1 for TGA).

Advanced Analytics : Pair TGA with evolved gas analysis (EGA-MS) to detect volatile byproducts influencing stability .

Q. Q: What synthetic routes are validated for lab-scale production of this compound, and how are side reactions minimized?

A: this compound is synthesized via esterification of citric acid with excess propanol under acid catalysis (e.g., H₂SO₄). Key steps include:

- Reflux Conditions : 120°C for 6–8 hours to drive equilibrium.

- Side Reaction Mitigation :

- Use molecular sieves to remove water and shift equilibrium toward ester formation.

- Neutralize residual acid post-reaction to prevent transesterification .

- Purification : Vacuum distillation or recrystallization from ethanol .

Advanced Research Question

Q. Q: How can computational models (e.g., DFT, MD simulations) predict this compound’s compatibility with polymer matrices at the molecular level?

A:

- Density Functional Theory (DFT) : Calculate interaction energies between this compound and polymer chains (e.g., PLA) to predict plasticizer-polymer affinity .

- Molecular Dynamics (MD) : Simulate diffusion coefficients and free volume effects to assess migration resistance.

- Validation : Cross-reference predictions with experimental DSC (glass transition temperature shifts) and FTIR (hydrogen bonding interactions) .

Advanced Research Question

Q. Q: What environmental impact assessment protocols are applicable for this compound in ecotoxicology studies?

A:

- OECD Guidelines : Follow Test No. 301 (Ready Biodegradability) and Test No. 211 (Daphnia magna acute toxicity).

- Analytical Detection : Use LC-MS/MS to quantify this compound in aqueous matrices (LOD ≤ 1 ppb).

- Degradation Pathways : Investigate hydrolysis kinetics under varying pH (citrate ester cleavage) and photolysis rates .

特性

IUPAC Name |

tripropyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O7/c1-4-7-20-12(16)10-15(19,14(18)22-9-6-3)11-13(17)21-8-5-2/h19H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHUFJLMXDXVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC(CC(=O)OCCC)(C(=O)OCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166499 | |

| Record name | Tripropyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1587-21-9 | |

| Record name | Tripropyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripropyl citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripropyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropyl citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。